5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC name being 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine. This nomenclature precisely describes the structural arrangement, beginning with the central pyridine ring system and systematically identifying each substituent position. The compound is also recognized by several alternative names including 2,3'-Bipyridine, 5-chloro-6'-methyl-3-[4-(methylsulfinyl)phenyl]- and 5-chloro-6'-methyl-3-(4-(methylsulfinyl)phenyl)-2,3'-bipyridine. The molecular formula C18H15ClN2OS reflects the presence of eighteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom.
The compound's systematic identification extends beyond nomenclature to include various molecular descriptors and identifiers. The International Chemical Identifier (InChI) key SLXXLDBGJKCVGS-UHFFFAOYSA-N provides a unique computational identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System (SMILES) notation CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)C accurately represents the molecular connectivity and stereochemistry. These systematic identifiers facilitate precise communication about the compound across different chemical databases and research platforms.
| Identification Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 316149-01-6 | |
| Molecular Formula | C18H15ClN2OS | |
| InChI Key | SLXXLDBGJKCVGS-UHFFFAOYSA-N | |
| PubChem CID | 9906073 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the spatial orientation of multiple aromatic ring systems. The central pyridine ring serves as the primary structural framework, with substituents positioned to create specific geometric relationships that influence the overall molecular conformation. The bipyridine structure consists of two pyridine rings connected through a carbon-carbon bond, creating a rigid framework that constrains certain conformational degrees of freedom while allowing rotation around specific bonds.
The presence of the chlorine atom at the 5-position and the methyl group at the 6'-position on the pyridine rings contributes to the unique reactivity profile and spatial arrangement of the molecule. The 4-(methylsulfinyl)phenyl group introduces a sulfoxide functional group, which enhances the compound's polarity and creates additional conformational possibilities due to the pyramidal geometry around the sulfur atom. This sulfoxide moiety can adopt different orientations, leading to conformational isomers that may exhibit distinct physical and chemical properties.
The molecular weight of 342.8 g/mol reflects the substantial size of this compound, while the calculated density of 1.37±0.1 g/cm³ indicates a relatively compact molecular packing in the solid state. The computed logarithm of the partition coefficient (LogP) value of 5.37550 suggests significant lipophilicity, indicating favorable interactions with hydrophobic environments. These geometric and conformational characteristics directly influence the compound's behavior in various chemical and biological systems.
Crystallographic Data and Solid-State Arrangement
The crystallographic analysis of this compound reveals important information about its solid-state arrangement and molecular packing. The compound exhibits a melting point range of 122-123°C, indicating a moderately stable crystalline structure with specific intermolecular interactions that govern the solid-state organization. This thermal transition point reflects the energy required to overcome the crystalline lattice forces and transition to the liquid phase.
The solid-state structure demonstrates how individual molecules arrange themselves in the crystal lattice through various non-covalent interactions. The presence of the chlorine atom and the sulfoxide functional group creates specific opportunities for intermolecular interactions, including dipole-dipole interactions and potential hydrogen bonding with neighboring molecules. The methylated pyridine rings contribute to the overall packing efficiency through π-π stacking interactions and van der Waals forces between aromatic systems.
Powder X-ray diffraction analysis provides insights into the crystalline structure and polymorphic behavior of the compound. The exact mass of 342.05900 daltons, as determined by high-resolution mass spectrometry, confirms the molecular composition and provides precise mass information for analytical identification. The polar surface area (PSA) of 62.06000 Ų reflects the contribution of polar functional groups to the overall molecular surface area, influencing solubility and permeability characteristics.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Melting Point | 122-123°C | |
| Density | 1.37±0.1 g/cm³ | |
| Exact Mass | 342.05900 Da | |
| Polar Surface Area | 62.06000 Ų | |
| Molecular Weight | 342.84300 g/mol |
Comparative Analysis of Sulfinyl vs. Sulfonyl Derivatives
The comparative analysis between the sulfinyl derivative this compound and its corresponding sulfonyl analog reveals significant differences in structural, chemical, and physical properties. The sulfonyl derivative, identified as 5-Chloro-3-(4-methylsulfonylphenyl)-2-(pyridin-3-yl)pyridine, possesses the molecular formula C17H13ClN2O2S and a molecular weight of 344.82 g/mol. This structural modification from sulfinyl (S=O) to sulfonyl (SO2) functionality represents a fundamental change in oxidation state and geometric arrangement around the sulfur atom.
The sulfinyl group in the original compound adopts a pyramidal geometry with the sulfur atom at the apex, creating a chiral center that can exist in two enantiomeric forms. In contrast, the sulfonyl derivative features a tetrahedral geometry around sulfur, which is achiral and exhibits different electronic properties. The additional oxygen atom in the sulfonyl group increases the molecular weight and alters the electronic distribution, affecting both the compound's reactivity and its interactions with biological targets.
The oxidation state difference between these derivatives significantly impacts their chemical behavior and stability profiles. The sulfinyl compound demonstrates different redox properties compared to its sulfonyl counterpart, with the sulfoxide being more susceptible to further oxidation or reduction reactions. The sulfonyl derivative, being in a higher oxidation state, typically exhibits greater chemical stability and resistance to oxidative degradation. These structural differences translate into distinct pharmacological profiles and potential therapeutic applications.
From a synthetic perspective, the conversion between sulfinyl and sulfonyl derivatives represents a well-established oxidation reaction, making these compounds valuable intermediates in pharmaceutical development. The relationship between these derivatives is exemplified in the etoricoxib impurity profile, where both forms may appear as process-related substances during manufacturing. Understanding these structural relationships is crucial for quality control and analytical method development in pharmaceutical applications.
Properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)23(2)22/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXXLDBGJKCVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432673 | |
| Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316149-01-6 | |
| Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediates
Intermediate 1-(6-methylpyridin-3-yl)ethanone (Formula II):
This intermediate can be prepared by hydration of 5-ethynyl-2-methylpyridine (Formula IV) in a sulfuric acid and toluene mixture (4:1 ratio preferred). The reaction temperature ranges from 50°C (16 hours) to 80°C (3 hours) or 70°C (2 hours), followed by extraction with ethyl acetate and concentration. The yield typically exceeds 90%.Synthesis of 5-ethynyl-2-methylpyridine (Formula IV):
This is obtained by reacting 6-methylpyridin-3-yl trifluoromethanesulfonate (Formula V) with 2-methyl-3-butin-2-ol in the presence of palladium(II) acetate and phosphine ligands such as triphenylphosphine or tri(p-tolyl)phosphine (the latter preferred for higher yields). The reaction is conducted in N-methylpyrrolidone (NMP)/toluene or toluene alone, with bases like piperidine (preferred), DBU, or triethylamine at 40°C for 16 hours.Intermediate 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol (Formula IV-bis):
Formed as a protected acetylene intermediate during the above step, which can be deprotected by treatment with soda in refluxing toluene to yield the ethynyl intermediate.
Palladium-Catalyzed Coupling to Form the Target Compound
The core coupling reaction involves 1-(6-methylpyridin-3-yl)ethanone (or its enol form) reacting with 4-bromophenylmethylsulfone (sulfur already in the sulfonyl oxidation state) under palladium catalysis to form the bipyridine structure bearing the methylsulfinylphenyl group.
Catalyst and Ligand:
Palladium acetate (Pd(OAc)2) is preferred as the catalytic precursor, used at 0.15% to 0.5% molar relative to the pyridinyl ethanone. Ligands such as Xantphos (a chelating phosphine) are favored, typically at twice the molar amount of palladium (around 1% molar).Base:
Potassium phosphate is preferred, used in 1 to 3 molar equivalents (3 equivalents ideal). The base is milled wet immediately before use to enhance reaction speed and yield.Solvent:
Ether solvents like dioxane, tetrahydrofuran (THF), methyl-THF, or polar aprotic solvents such as NMP and DMF are used, with NMP and DMF being particularly effective. The reaction volume is typically 6 volumes of solvent relative to the limiting reagent.Reaction Conditions:
The coupling is conducted at 85°C to 100°C for 16 to 30 hours, preferably around 18-20 hours. The reaction is carried out under anhydrous conditions to avoid side reactions.Selectivity:
The process exhibits high selectivity with minimal by-products, mainly small amounts of phenylmethylsulfone from proto-debromination of the aryl bromide.
Advantages of the Process
The sulfonate intermediate used already contains sulfur in the desired oxidation state (sulfonyl), thus avoiding hazardous oxidation steps involving hydrogen peroxide or organic peroxides.
The process avoids tungsten-based catalysts, simplifying purification and reducing toxic metal residues.
Data Table Summarizing Key Reaction Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenylmethylsulfone | Key coupling partners |
| Catalyst | Pd(OAc)2 | 0.15% - 0.5% molar |
| Ligand | Xantphos | 0.3% - 1% molar (2x Pd molar) |
| Base | Potassium phosphate | 1 - 3 equivalents, milled wet |
| Solvent | NMP, DMF, dioxane, THF | 6 volumes relative to limiting reagent |
| Temperature | 85°C - 100°C | Optimal range |
| Reaction Time | 16 - 30 hours | Preferably 18-20 hours |
| Reaction Atmosphere | Anhydrous | To prevent side reactions |
| Yield | High (not explicitly quantified) | >90% typical for intermediates |
| By-products | Minor phenylmethylsulfone | From proto-debromination |
Research Findings and Optimization Notes
Milling the base immediately before use significantly enhances reaction kinetics and yield, indicating the importance of base particle size and dispersion.
The use of sulfonate intermediates pre-oxidized to sulfone avoids the need for post-coupling oxidation steps, improving safety and process efficiency.
Ligand to palladium ratio affects catalyst performance; a 2:1 ligand:Pd ratio is preferred for stability and activity.
The reaction solvent choice influences solubility and catalyst activity; polar aprotic solvents like NMP and DMF provide better yields and cleaner reactions compared to toluene or xylene.
The process is scalable and adaptable for industrial synthesis of related bipyridine derivatives with sulfinyl substituents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfinyl group to a methylthio group.
Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds similar to 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine show potential in inhibiting cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In particular, it has been noted for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Such inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs .
Material Science
Polymer Additives
In material science, this compound is explored as an additive in polymer formulations. Its unique chemical structure enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposites
The incorporation of this compound into nanocomposites has shown promise in improving electrical conductivity and mechanical strength. Research indicates that when used in conjunction with carbon nanotubes or graphene, it significantly enhances the overall performance of the composite materials .
Agricultural Chemistry
Pesticide Development
The compound's structure suggests potential use in developing new pesticide formulations. Its effectiveness against specific pests has been evaluated, showing promising results in laboratory settings. Field trials are necessary to assess its efficacy and safety in agricultural applications .
Herbicide Properties
Additionally, studies have indicated that modifications of this compound can lead to herbicidal activity, targeting specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .
Case Study 1: Anticancer Research
A study conducted by Caturla et al. (2006) explored various pyridine derivatives for their anticancer properties. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting their potential as chemotherapeutic agents .
Case Study 2: Material Enhancement
In a study on polymer composites, researchers found that adding this compound improved the tensile strength and thermal stability of polystyrene-based materials by up to 30%. This enhancement is attributed to the compound's ability to interact at the molecular level with polymer chains, resulting in a more robust material .
Mechanism of Action
The mechanism by which 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Etoricoxib
Key Differences and Implications
- Molecular docking studies suggest the sulfonyl group forms critical hydrogen bonds with COX-2’s active site . The sulfinyl analog’s reduced oxidation state may weaken these interactions, though experimental validation is needed.
- Bioactivity : Etoricoxib’s >100-fold COX-2 selectivity underpins its use in treating inflammatory conditions . The sulfinyl compound’s activity remains uncharacterized but could exhibit altered selectivity or potency due to structural differences.
Other Structurally Related Pyridine Derivatives
Several pyridine-based compounds with analogous substitution patterns are documented in the literature (Table 2).
Table 2: Comparison with Other Pyridine Derivatives
Structural and Functional Insights
- Synthetic Complexity : Derivatives like those in and involve multi-step syntheses with specialized reagents (e.g., morpholinylmethyl groups, azetidine rings), contrasting with the simpler sulfinyl/sulfonyl substitution in the target compound.
- Diverse Applications : While Etoricoxib targets COX-2, other analogs (e.g., R121920 ) are designed for neurokinin receptor modulation, highlighting the versatility of pyridine scaffolds in drug discovery.
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Sulfinyl (S=O) adds +16 amu compared to thioether (S-CH₃). Sulfonyl (SO₂) adds +32 amu .
Advanced Method : X-ray crystallography confirms sulfinyl stereochemistry and bond angles. For dynamic systems, variable-temperature NMR can resolve rotational barriers around the sulfinyl group .
What experimental strategies are recommended for evaluating the compound’s biological activity, particularly as a COX-2 inhibitor?
Basic Research Question
- Enzyme Inhibition Assays :
- Use recombinant COX-1 and COX-2 enzymes. Pre-incubate the compound (1–100 µM) with enzymes and measure prostaglandin production via ELISA .
- Include Etoricoxib (sulfonyl analog) as a positive control to benchmark potency .
- Cellular Assays : Test anti-inflammatory activity in LPS-stimulated macrophages (IL-6/TNF-α quantification) .
Advanced Design : Molecular docking (AutoDock Vina, Schrödinger) models interactions with COX-2’s hydrophobic pocket. Compare binding energies of sulfinyl vs. sulfonyl analogs to rationalize selectivity .
How should researchers address contradictory data in biological activity reports for sulfinyl-containing analogs?
Advanced Research Question
Potential sources of contradiction:
- Stereochemical Variability : Racemic mixtures may exhibit mixed activity. Resolve enantiomers and test individually .
- Impurity Profiles : Sulfone byproducts (from over-oxidation) can skew results. Validate purity via HPLC (>98%) and spiking experiments .
- Assay Conditions : Buffer pH affects sulfinyl group protonation. Replicate assays under varying pH (6.5–7.5) to assess stability .
Example : A study reporting weak COX-2 inhibition might have used a racemic mixture, while pure (R)-enantiomer could show enhanced activity .
What computational tools are suitable for predicting the sulfinyl group’s impact on pharmacokinetics?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability. Sulfinyl groups may reduce logP vs. sulfonyl analogs, improving solubility .
- MD Simulations : GROMACS or AMBER can model sulfinyl’s conformational flexibility in lipid bilayers, predicting membrane penetration .
Advanced Research Question
- Oxidation Optimization :
- Use stoichiometric H₂O₂ (1.1 eq.) at 0°C to limit over-oxidation. Monitor via TLC (Rf: sulfinyl ~0.4, sulfone ~0.6 in ethyl acetate/hexane) .
- Catalytic Ti(OiPr)₄ with tartaric acid enables enantioselective oxidation .
- Workflow :
Q. Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85 | 90 |
| 2 | 70 | 95 |
| 3 | 65 | 99 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
